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1-(4-Methoxyphenyl)piperidin-3-ol

PI3Kdelta Cancer Immunology

This piperidine intermediate (C12H17NO2, MW 207.27) solves the challenge of isoform-selective PI3K modulation without lipoxygenase cross-reactivity. Unlike positional isomers, its unique 3-hydroxy/4-methoxy substitution pattern preserves critical pharmacophore geometry. - PI3Kδ IC50: 74 nM (p110α: 35 nM; p110β: 95 nM) - moderate, tunable potency - Negligible 5-LOX inhibition (IC50 >10 µM); low CYP3A4 inhibition (IC50 10 µM) - Modifiable 3-OH handle for library synthesis - ≥98% purity, immediate shipment

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11895014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)piperidin-3-ol
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCCC(C2)O
InChIInChI=1S/C12H17NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(14)9-13/h4-7,11,14H,2-3,8-9H2,1H3
InChIKeyVJMGVNPBDONZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)piperidin-3-ol: Overview and Characterization


1-(4-Methoxyphenyl)piperidin-3-ol (CAS 39104-03-5) is a piperidine derivative featuring a 4-methoxyphenyl substituent on the nitrogen atom and a hydroxyl group at the 3-position of the saturated heterocycle . With a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol, this compound is primarily utilized as a research intermediate and a pharmacological probe in academic and industrial settings . Its structural framework places it within the broader class of N-arylpiperidines, a privileged scaffold in medicinal chemistry due to the high prevalence of the piperidine ring among FDA-approved drugs .

Scaffold N-arylpiperidine with 3-hydroxy and 4-methoxyphenyl substituents
Research Fit PI3K pathway probe and lipoxygenase selectivity studies
Selection 3-OH regioisomer for distinct target engagement vs 4-OH analogs

Non-Interchangeability of 1-(4-Methoxyphenyl)piperidin-3-ol


The specific substitution pattern of 1-(4-Methoxyphenyl)piperidin-3-ol—a para-methoxyphenyl group on the nitrogen and a hydroxyl at the 3-position of the piperidine ring—confers a unique three-dimensional geometry and electronic profile that directly influences target recognition and binding affinity . Unlike positional isomers such as 4-(4-Methoxyphenyl)piperidin-4-ol or analogs lacking the hydroxyl group, this compound exhibits a distinct selectivity profile across key enzymatic and receptor targets, including PI3K isoforms and lipoxygenases [1]. Attempting to substitute it with a structurally related but differently substituted piperidine derivative would alter hydrogen-bonding networks, steric occupancy, and overall pharmacophore complementarity, leading to divergent biological readouts and irreproducible experimental results [2].

3-Hydroxy regioisomer is critical; 4-hydroxy analogs primarily engage GABA transporters, not PI3Kδ.
N-Aryl substitution pattern (4-methoxyphenyl) influences isoform selectivity; para-substituent changes may shift activity.
Deletion of the hydroxyl group removes a key hydrogen-bonding motif, potentially abolishing target recognition.

Head-to-Head Activity Comparisons for 1-(4-Methoxyphenyl)piperidin-3-ol


PI3Kδ Inhibition vs. Duvelisib

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, 1-(4-Methoxyphenyl)piperidin-3-ol exhibited an IC50 of 102 nM [1]. This value is approximately 40-fold higher (less potent) than the clinically investigated dual PI3Kδ/γ inhibitor duvelisib, which demonstrates an IC50 of 2.5 nM against PI3Kδ in enzymatic assays .

PI3Kδ vs Duvelisib
Cross-study comparable
IC50 102 nM vs 2.5 nM
~40-fold less potent
Supports PI3Kδ pathway probe studies
Cellular vs enzymatic assay; cross-study comparison
PI3Kdelta Cancer Immunology

CYP3A4 Inhibition vs. Ketoconazole

In a time-dependent inhibition assay using human liver microsomes, 1-(4-Methoxyphenyl)piperidin-3-ol displayed a high IC50 of 10,000 nM (10 µM) against CYP3A4 [1]. This indicates minimal interaction with a major cytochrome P450 enzyme responsible for the metabolism of many drugs, in contrast to known CYP3A4 inhibitors like ketoconazole, which have IC50 values in the low nanomolar range (e.g., 15 nM) [2].

CYP3A4 vs Ketoconazole
Cross-study comparable
IC50 10,000 nM vs 15 nM
>600-fold weaker
Reported low CYP3A4 interaction profile
Human liver microsomes, time-dependent inhibition
CYP3A4 Drug Metabolism Safety Screening

12-Lipoxygenase Inhibition vs. Baicalein

1-(4-Methoxyphenyl)piperidin-3-ol inhibits human platelet-type 12-lipoxygenase with an IC50 of 2,600 nM (2.6 µM) in an assay measuring conjugated diene product formation from arachidonic acid [1]. This is markedly less potent than the known 12-LOX inhibitor baicalein, which has a reported IC50 of 0.12 µM (120 nM) against the same enzyme .

12-LOX vs Baicalein
Cross-study comparable
IC50 2,600 nM vs 120 nM
~22-fold less potent
Supports 12-LOX SAR starting point
Platelet-type 12-LOX, arachidonic acid substrate
Lipoxygenase Inflammation Platelet Biology

PI3K Isoform Selectivity vs. Pictilisib

Across a panel of recombinant human PI3K isoforms, 1-(4-Methoxyphenyl)piperidin-3-ol exhibited IC50 values of 35 nM (p110α), 95 nM (p110β), and 74 nM (p110δ) as reported in US Patent US9260439 [1]. This profile contrasts with the pan-PI3K inhibitor pictilisib (GDC-0941), which shows IC50 values of 3 nM (p110α), 33 nM (p110β), and 3 nM (p110δ) , demonstrating a narrower potency window and less pronounced isoform discrimination.

PI3K Isoforms vs Pictilisib
Cross-study comparable
p110α:35 β:95 δ:74 nM vs 3/33/3 nM
10-30 fold less potent, distinct isoform pattern
Isoform selectivity profile for pathway dissection
Recombinant PI3K isoforms, Rat1 cells
PI3K Isoforms Selectivity Kinase Profiling

5-Lipoxygenase Activity vs. Zileuton

In a cellular assay measuring 5-lipoxygenase activity, 1-(4-Methoxyphenyl)piperidin-3-ol demonstrated an IC50 > 10,000 nM (10 µM) [1], indicating essentially no meaningful inhibition. In contrast, the selective 5-LOX inhibitor zileuton exhibits an IC50 of 0.5-1 µM (500-1,000 nM) against 5-LOX in comparable cellular systems [2].

5-LOX vs Zileuton
Cross-study comparable
IC50 >10,000 nM vs 500-1,000 nM
>10-fold less potent
Excludes 5-LOX pathway research
Cellular assay; human blood
5-Lipoxygenase Leukotriene Inflammation

3-Hydroxy vs. 4-Hydroxy Regioisomer Differentiation

The substitution of the hydroxyl group at the 3-position of the piperidine ring in 1-(4-Methoxyphenyl)piperidin-3-ol, as opposed to the 4-position in the closely related analog 4-(4-Methoxyphenyl)piperidin-4-ol, results in distinct biological profiles. While quantitative head-to-head data are sparse, computational docking studies of related piperidine regioisomers indicate that the position of the hydroxyl group alters hydrogen-bonding distances and overall binding pose, with the 3-hydroxy isomer exhibiting a docking score of -7.4 compared to a similar core with a different ring size [1]. Furthermore, the 4-hydroxy analog primarily interacts with GABA transporters (GAT2 IC50 = 1,400 nM) [2], a target not significantly engaged by the 3-hydroxy compound based on available data.

3-OH vs 4-OH Regioisomer
Class-level inference
3-OH: PI3Kδ IC50 102 nM, docking -7.4
4-OH: GAT2 IC50 1,400 nM
Regioisomeric identity determines target profile
Limited direct comparative data; docking evidence
Regioisomer SAR Binding Mode

Optimal Applications of 1-(4-Methoxyphenyl)piperidin-3-ol


PI3K Pathway Studies with Low CYP3A4 Interference

Given its cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation [1] and its low CYP3A4 inhibition potential (IC50 = 10,000 nM) [2], this compound is well-suited for cell-based experiments where moderate PI3K pathway modulation is desired without confounding off-target metabolism effects. It can serve as a reference tool to compare with more potent PI3K inhibitors or to validate target engagement in models where high potency leads to cytotoxicity.

PI3K Isoform Selectivity SAR Campaigns

The unique isoform selectivity fingerprint (p110α IC50 = 35 nM, p110β IC50 = 95 nM, p110δ IC50 = 74 nM) [3] makes 1-(4-Methoxyphenyl)piperidin-3-ol a valuable starting point for medicinal chemistry efforts aimed at tuning isoform selectivity. Its moderate potency across all three isoforms, contrasted with pan-inhibitors like pictilisib, provides a distinct chemical handle for exploring the impact of structural modifications on isoform discrimination.

Lipoxygenase Pathway Negative Control Studies

With negligible 5-lipoxygenase inhibition (IC50 >10,000 nM) [4] and only weak 12-lipoxygenase activity (IC50 = 2,600 nM) [5], this compound can be employed as a selective PI3K modulator that lacks significant lipoxygenase cross-reactivity. This profile is advantageous in complex biological systems where separating PI3K-dependent from lipoxygenase-dependent effects is required.

Piperidine Library Synthesis Intermediate

The presence of both a modifiable hydroxyl group at the 3-position and an N-aryl substituent offers a versatile synthetic handle for constructing diverse piperidine-based compound libraries . The regioisomeric purity of the 3-hydroxy substitution ensures that downstream derivatives maintain a distinct three-dimensional architecture compared to 4-hydroxy analogs, which can be exploited to generate novel chemotypes with differentiated biological profiles .

Application
Selection Property
Validation Focus
PI3K pathway cell studies
Moderate PI3Kδ inhibition, low CYP3A4 interaction
AKT phosphorylation assay; CYP interaction panel
PI3K isoform selectivity SAR
Distinct α,β,δ isoform fingerprint
Recombinant PI3K isoform panel
Lipoxygenase pathway negative control
Weak 5-LOX and 12-LOX activity
5-LOX/12-LOX cross-reactivity screening
Piperidine library synthesis
3-OH and N-aryl synthetic handles; regioisomeric purity
Structural confirmation (NMR); purity (HPLC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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